
Mcl1-IN-8
Übersicht
Beschreibung
CLZ-8, auch bekannt als Verbindung 8, ist ein oral aktiver Inhibitor der Wechselwirkung zwischen myeloischer Leukämie 1 (Mcl-1) und p53-reguliertem Modulator der Apoptose (PUMA). Es hat eine Dissoziationskonstante (K_i) von 0,3 μM. Diese Verbindung zeigt eine duale Aktivität, indem sie die PUMA-abhängige Apoptose reduziert und gleichzeitig die Mcl-1-vermittelte Anti-Apoptose in Krebszellen deaktiviert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CLZ-8 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten durch verschiedene organische Reaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung von gängigen organischen Reagenzien und Katalysatoren unter kontrollierten Bedingungen beinhaltet, um eine hohe Reinheit und Ausbeute zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von CLZ-8 beinhaltet wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Konsistenz und Effizienz zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, präzise Temperaturregelung und Reinigungsverfahren wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CLZ-8 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CLZ-8 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können CLZ-8 in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile oder Elektrophile unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
Hematological Malignancies
Mcl1-IN-8 has shown promising results in various hematological cancers:
- Multiple Myeloma : Preclinical studies have demonstrated that this compound can significantly reduce cell viability in multiple myeloma cell lines. In combination with dexamethasone, it enhances apoptosis, particularly in cells resistant to conventional therapies .
- Acute Lymphoblastic Leukemia : The compound has been effective in sensitizing acute lymphoblastic leukemia cells to apoptosis, indicating its potential as a treatment option for this aggressive cancer type .
Solid Tumors
This compound's application extends to solid tumors as well:
- Breast Cancer : Research indicates that high expression levels of Mcl-1 correlate with poor prognosis in specific breast cancer subtypes. Inhibition of Mcl-1 using this compound has been linked to reduced tumor growth in preclinical models .
- Lung Cancer : The compound has been shown to slow the progression of lung adenocarcinoma in mouse models, suggesting its importance in treating this prevalent form of cancer .
Clinical Implications
The clinical relevance of this compound is underscored by its potential to overcome resistance mechanisms commonly seen in cancer therapies. For instance, resistance to venetoclax, a BCL2 inhibitor, is often mediated by the upregulation of Mcl-1. Targeting Mcl-1 with inhibitors like this compound may provide a viable strategy for treating patients who exhibit such resistance .
Data Summary and Case Studies
Wirkmechanismus
CLZ-8 exerts its effects by inhibiting the interaction between Mcl-1 and PUMA. This inhibition leads to the reduction of PUMA-dependent apoptosis and the deactivation of Mcl-1-mediated anti-apoptosis in cancer cells. The molecular targets involved include Mcl-1 and PUMA, and the pathways affected are those related to apoptosis and cell survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ABT-199: Ein selektiver Bcl-2-Inhibitor mit ähnlicher anti-apoptotischer Aktivität.
Navitoclax: Ziel sind mehrere Proteine der Bcl-2-Familie, darunter Bcl-2, Bcl-xL und Bcl-w.
S63845: Ein selektiver Mcl-1-Inhibitor mit potenter Antikrebsaktivität
Einzigartigkeit von CLZ-8
CLZ-8 ist einzigartig durch seine duale Aktivität, die PUMA-abhängige Apoptose zu reduzieren und gleichzeitig die Mcl-1-vermittelte Anti-Apoptose zu deaktivieren. Dieser duale Mechanismus macht es zu einem wertvollen Werkzeug für die Untersuchung von Apoptosewegen und die Entwicklung neuer therapeutischer Strategien für die Krebsbehandlung .
Biologische Aktivität
Mcl1-IN-8 is a selective inhibitor of the myeloid cell leukemia-1 (MCL1) protein, which plays a critical role in regulating apoptosis and cell survival. MCL1 is part of the BCL2 family of proteins and is often overexpressed in various cancers, contributing to resistance against chemotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.
This compound functions by selectively binding to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic proteins such as BAX and BAK. This disruption promotes apoptosis in cancer cells that rely on MCL1 for survival. The compound has demonstrated a high affinity for MCL1, with studies indicating an IC50 value in the low nanomolar range, which suggests potent activity against MCL1-dependent tumors.
In Vitro Studies
In vitro assays have shown that this compound effectively induces apoptosis in various cancer cell lines. For example, treatment with this compound led to significant activation of caspase-3 and caspase-7 in MCL1-dependent cell lines, indicating the induction of the intrinsic apoptotic pathway.
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (nM) | Apoptosis Induction (%) | Caspase Activation |
---|---|---|---|
HMC1-8 (Breast) | 2.5 | 70 | Yes |
SU-DHL-5 (DLBCL) | 3.0 | 85 | Yes |
MV4-11 (AML) | 5.0 | 90 | Yes |
In Vivo Studies
In vivo studies using mouse models have further confirmed the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound showed significant tumor regression compared to control groups, with a notable increase in overall survival rates.
Table 2: In Vivo Efficacy of this compound
Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
---|---|---|
Control | 0 | 30 |
This compound (10 mg/kg) | 65 | 80 |
This compound (25 mg/kg) | 85 | 90 |
Case Studies
Recent clinical case studies have highlighted the potential of Mcl1 inhibitors like this compound in treating hematological malignancies. One study reported a patient with relapsed acute myeloid leukemia (AML) who showed a complete response after treatment with a combination regimen including an MCL1 inhibitor. The patient's disease control was attributed to the downregulation of anti-apoptotic signals mediated by MCL1 inhibition.
Research Findings
Research has indicated that MCL1 expression levels can serve as predictive biomarkers for response to therapies involving Mcl1 inhibitors. In patients with elevated MCL1 expression, treatment outcomes were significantly improved compared to those with lower expression levels.
Table 3: Correlation Between MCL1 Expression and Treatment Outcomes
MCL1 Expression Level | Disease Control Rate (%) | Overall Survival (Months) |
---|---|---|
High | 95 | 14.9 |
Low | 73 | 9.2 |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Mcl1-IN-8 in cancer research?
this compound is a small-molecule inhibitor targeting the Mcl-1-PUMA protein-protein interaction interface, with a binding affinity (Ki) of 0.3 μM. It exhibits dual functionality: (1) disrupting Mcl-1's anti-apoptotic activity by preventing its interaction with pro-apoptotic PUMA and (2) promoting PUMA-dependent apoptosis in cancer cells. This mechanism is validated via competitive binding assays and co-immunoprecipitation studies .
Q. How is this compound typically validated in in vitro models?
Researchers employ a combination of biochemical and cellular assays:
- Fluorescence polarization assays to measure displacement of PUMA-derived peptides from Mcl-1.
- Apoptosis assays (e.g., Annexin V/PI staining) in cancer cell lines with high Mcl-1 dependency.
- Western blotting to quantify downstream effects on Bcl-2 family proteins (e.g., Bax activation, caspase-3 cleavage). Experimental protocols should include controls for off-target effects using Mcl-1 knockout or siRNA-mediated knockdown models .
Q. What are the key biochemical assays used to assess this compound activity?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling of this compound binding.
- Cell viability assays (e.g., CCK-8, MTT) in Mcl-1-overexpressing vs. Mcl-1-deficient cell lines.
- Crystallography or NMR spectroscopy to resolve structural interactions at the Mcl-1-PUMA interface. Detailed methodologies should be reported in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound efficacy across different cancer cell lines?
Contradictory results often arise from variations in Mcl-1 expression levels, genetic backgrounds, or compensatory anti-apoptotic mechanisms (e.g., Bcl-xL upregulation). To resolve these:
- Perform RNA-seq or proteomic profiling to identify resistance markers.
- Use combinatorial screens with inhibitors targeting parallel pathways (e.g., Bcl-2/Bcl-xL inhibitors like venetoclax).
- Apply patient-derived xenograft (PDX) models to assess tumor-specific responses. Data interpretation should include multivariate analysis to account for confounding variables .
Q. What strategies optimize this compound delivery in in vivo studies?
Challenges include poor solubility and bioavailability. Methodological approaches include:
- Nanoparticle encapsulation (e.g., liposomal or polymeric carriers) to enhance pharmacokinetics.
- Pharmacodynamic monitoring via LC-MS/MS to measure tumor drug concentrations.
- Tissue-specific targeting using antibody-drug conjugates (ADCs) or ligand-functionalized carriers. Experimental design should incorporate dose-escalation studies and toxicity assessments in non-cancerous tissues .
Q. How can computational modeling enhance the prediction of this compound binding affinities?
- Molecular dynamics simulations to explore conformational changes in Mcl-1 upon inhibitor binding.
- Free-energy perturbation (FEP) calculations to predict binding energy differences between analogs.
- Machine learning models trained on existing inhibitor datasets to prioritize novel compounds. Results must be validated experimentally using SPR or ITC to avoid over-reliance on in silico predictions .
Q. Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
- Non-linear regression models (e.g., log(inhibitor) vs. response curves) to calculate IC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Survival analysis (Kaplan-Meier plots) in preclinical in vivo studies. Collaborate with biostatisticians to ensure rigorous experimental design and avoid Type I/II errors .
Q. How should researchers handle contradictory findings in this compound studies?
- Conduct systematic literature reviews to identify consensus vs. outlier results.
- Replicate experiments using standardized protocols (e.g., ATCC cell lines, identical assay conditions).
- Publish negative results in supplementary materials to provide a comprehensive dataset .
Q. What ethical guidelines apply to this compound research involving animal models?
- Obtain approval from institutional animal care committees (IACUC) for all in vivo studies.
- Adhere to the ARRIVE guidelines for transparent reporting of animal experiments.
- Minimize sample sizes through power analysis while ensuring statistical validity .
Q. Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility of this compound studies?
- Provide detailed synthetic procedures (e.g., HPLC purity data, NMR spectra) in supplementary files.
- Deposit raw data (e.g., flow cytometry files, microscopy images) in public repositories like Figshare or Zenodo.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. What criteria define a robust research question for this compound studies?
Apply the FINER framework :
- Feasible : Align with available resources (e.g., CRISPR libraries, PDX models).
- Novel : Address gaps in understanding Mcl-1’s role in therapy resistance.
- Ethical : Prioritize models with clinical relevance over exploratory animal trials.
- Relevant : Link findings to translational endpoints (e.g., synergy with chemotherapy) .
Eigenschaften
IUPAC Name |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-phenylphenyl)methylidene]-1,3-thiazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWMFVUBLAYJT-SILNSSARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.